![molecular formula C35H47N5O11 B564037 Dihydroergocornine tartrate CAS No. 102366-78-9](/img/structure/B564037.png)
Dihydroergocornine tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroergocornine tartrate, also known as this compound, is a useful research compound. Its molecular formula is C35H47N5O11 and its molecular weight is 713.785. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
Dihydroergocornine tartrate exhibits several pharmacological properties:
- Vasodilation : It acts as a vasodilator, improving blood flow, particularly in cerebral circulation.
- Cognitive Enhancement : It has been used to enhance cognitive function in elderly patients suffering from senile dementia.
- Anti-migraine Effects : Like other ergot derivatives, it may have applications in treating migraines due to its vasoconstrictive properties.
Treatment of Cognitive Decline
This compound is often included in formulations aimed at treating cognitive decline associated with aging. It is part of a combination drug known as Hydergine, which includes dihydroergocristine and dihydroergocryptine. Clinical studies have shown that Hydergine can improve cognitive function in patients with dementia or Alzheimer's disease.
Case Study : A study involving elderly patients demonstrated that administration of Hydergine led to significant improvements in cognitive assessments compared to placebo groups, suggesting a beneficial effect on memory and attention .
Management of Cerebrovascular Insufficiency
The compound is frequently prescribed for patients experiencing cerebrovascular insufficiency. Its ability to enhance blood flow to the brain makes it a valuable treatment option.
Clinical Evidence : Research indicates that this compound can improve symptoms related to cerebral insufficiency, such as dizziness and memory disturbances .
Table 1: Summary of Clinical Studies on this compound
Table 2: Pharmacokinetics of this compound
Route of Administration | Absorption (%) | Peak Plasma Concentration (ng/ml) | Time to Peak (hours) |
---|---|---|---|
Oral | ~25 | 500 | 2.3 |
Intravenous | - | - | - |
Adverse Effects
While generally well-tolerated, this compound can cause side effects such as gastrointestinal disturbances, dizziness, and headache. A review of clinical trials indicated that adverse effects were minimal and typically resolved without intervention .
属性
CAS 编号 |
102366-78-9 |
---|---|
分子式 |
C35H47N5O11 |
分子量 |
713.785 |
InChI |
InChI=1S/C31H41N5O5.C4H6O6/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-1(3(7)8)2(6)4(9)10/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1-2,5-6H,(H,7,8)(H,9,10)/t19-,21?,23-,24+,26+,30-,31+;/m1./s1 |
InChI 键 |
JQWRQBBKTLZMBN-DEAFZEICSA-N |
SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
同义词 |
dihydroergocornine tartrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。